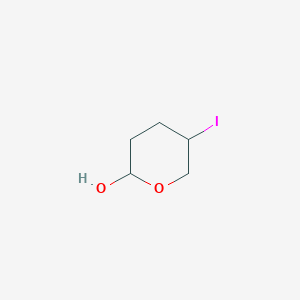![molecular formula C10H11N3O B13116549 2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring, and three methyl groups attached at positions 2, 3, and 8
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one typically involves multicomponent reactions. One common method is the condensation of appropriate aldehydes, amines, and ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium acetate, and requires heating to facilitate the formation of the pyridopyrazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridopyrazines .
科学的研究の応用
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors and fluorescent materials.
作用機序
The mechanism of action of 2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with a similar core structure but different substituents.
Furazano[3,4-b]pyrazine: Another heterocyclic compound with a fused pyrazine ring, but with different functional groups and properties.
Uniqueness
2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one is unique due to its specific substitution pattern and the presence of three methyl groups. This structural feature imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields .
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2,3,8-trimethyl-6H-pyrido[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C10H11N3O/c1-5-4-11-10(14)9-8(5)12-6(2)7(3)13-9/h4H,1-3H3,(H,11,14) |
InChIキー |
IPOASNGECBIYSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)C2=NC(=C(N=C12)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)
![6-Amino-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B13116489.png)
![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13116501.png)


![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)





